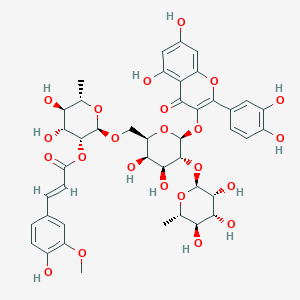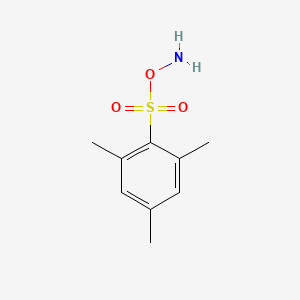
Pyrenocine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrenocine E is a natural product found in Penicillium waksmanii with data available.
Scientific Research Applications
Antibiotic Activity
Pyrenocine A, closely related to Pyrenocine E, exhibits general antibiotic activity against plants, fungi, and bacteria. It shows inhibition in the growth of several plant pathogens and bacteria, acting primarily as a biostatic agent (Sparace, Reeleder, & Khanizadeh, 1987).
Cancer Cell Research
Pyrenocine A demonstrates cytotoxicity against cancer cells and causes arrest in the M phase with monopolar spindle formation in HeLa cells. It's suggested that Pyrenocine A induces this effect through a mechanism different from known spindle poisons, indicating a novel anticancer mechanism (Myobatake et al., 2019).
Anti-Inflammatory Activity
Pyrenocine A, produced by the marine-derived fungus Penicillium paxilli, has been identified to possess anti-inflammatory properties. It is effective in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines and other inflammatory mediators (Toledo et al., 2014).
Antigen Presentation Mechanism
Pyrenocine B, another compound related to Pyrenocine E, has been identified to inhibit the presentation of endogenous MHC class II-restricted antigens. It targets EpsinR, which mediates endosomal trafficking, suggesting a role in antigen presentation and immune response modulation (Shishido et al., 2014).
Cytotoxic and Antifungal Activities
Pyrenocines, including Pyrenocine E, have shown cytotoxic activities against cancer cell lines and antifungal properties. They are derived from various fungal species and exhibit a range of bioactivities, highlighting their potential as sources of new therapeutic agents (Yang et al., 2014).
properties
Product Name |
Pyrenocine E |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3 |
InChI Key |
VYMFDNISAJNCNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Canonical SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
synonyms |
pyrenocine E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



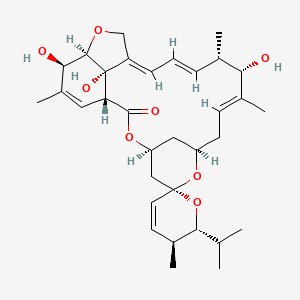

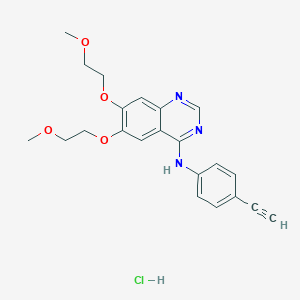
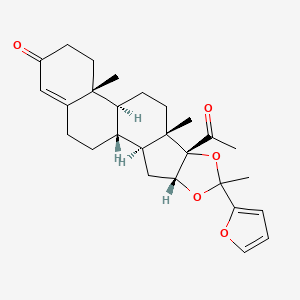
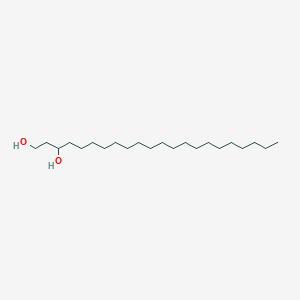
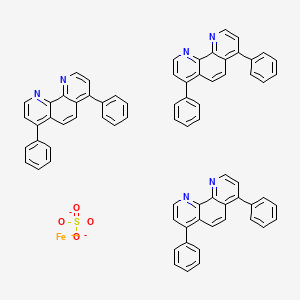
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
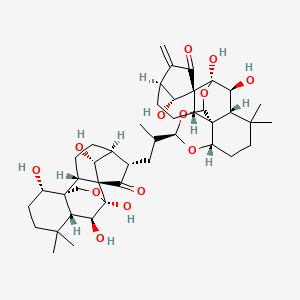

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)


